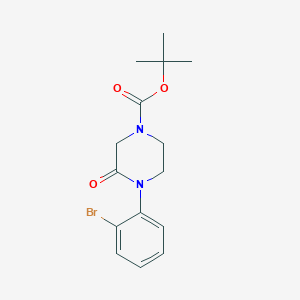

叔丁基 4-(2-溴苯基)-3-氧代哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

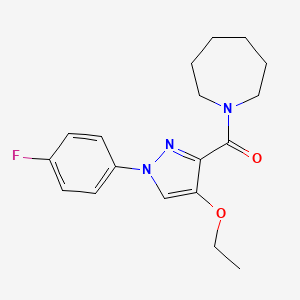

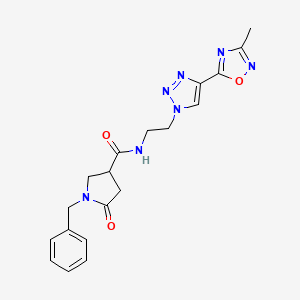

The compound tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate, although not directly studied in the provided papers, is related to a class of compounds that have been synthesized and characterized for various applications. These compounds generally consist of a piperazine ring substituted with different groups, which can significantly alter their chemical properties and potential applications.

Synthesis Analysis

The synthesis of related tert-butyl piperazine-1-carboxylate derivatives involves various chemical reactions. For instance, the synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives is achieved through the reaction with L-selectride, followed by the Mitsunobu reaction and alkaline hydrolysis to afford cis and trans isomers . Another synthesis approach involves the condensation reaction between carbamimide and 3-fluorobenzoic acid, leading to the formation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can be reacted with BuLi and subsequently with BrCH2CH=CRR' to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and further validated by single-crystal X-ray diffraction (XRD) data . For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using these methods, and its structure was optimized using density functional theory (DFT) . The molecular structure can influence the physical and chemical properties of the compound, as well as its potential biological activity.

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives can undergo various chemical reactions, including allylation , condensation , and oxidation . These reactions are crucial for modifying the structure of the piperazine ring and introducing different substituents, which can be tailored for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate crystallizes in the monoclinic crystal system and exhibits weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . The compound's physical state, solubility, melting point, and other properties are determined by these molecular interactions. Additionally, the biological activity, such as antibacterial and anthelmintic activity, is also a significant aspect of the chemical properties analysis .

科学研究应用

合成和化学性质

叔丁基 4-(2-溴苯基)-3-氧代哌嗪-1-羧酸酯作为各种有机化合物合成的关键中间体。例如,它用于取代叔丁基 3-烯丙基-4-羟基哌啶-1-羧酸酯的对映选择性合成,突出了它在高产率和选择性地生产顺式和反式异构体中的作用 (Boev 等人,2015 年)。此外,它是高效合成叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯的重要前体,后者是新型蛋白酪氨酸激酶 Jak3 抑制剂的中间体,展示了其在药物合成中的重要性 (陈新志,2011 年)。

结构分析和构型

该化合物的结构构型对其反应性和与其他分子的相互作用起着至关重要的作用。类似化合物叔丁基 5-(羟甲基)-2-(1-甲基乙基)-3-氧代哌嗪-1-羧酸酯的六元环采用扭曲的半椅式构型,表明该化学类别中分子的复杂空间排列。这种构型促进了特定的氢键,这对于其反应性和在合成更复杂分子中的潜在应用至关重要 (Kolter 等人,1996 年)。

在哌啶衍生物合成中的作用

该化合物还用于哌啶衍生物的合成,其中它转化为叔丁基 3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-羧酸酯。这些中间体对于环化反应至关重要,可以产生与氧杂环融合的 N-Boc 哌啶衍生物,展示了其在有机合成中的多功能性 (Moskalenko 和 Boev,2014 年)。

在肽模拟物合成中的应用

此外,叔丁基 4-(2-溴苯基)-3-氧代哌嗪-1-羧酸酯及其衍生物在肽模拟物的合成中得到应用。例如,由手性哌嗪合成 1,4-二哌嗪基苯涉及逐步过渡金属催化的 N-芳基化,突出了其在构建模拟肽螺旋的复杂分子中的作用,这对于开发新型治疗剂至关重要 (Maity 和 König,2008 年)。

作用机制

安全和危害

属性

IUPAC Name |

tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-7-5-4-6-11(12)16/h4-7H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEQDCVPRYLIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)